![molecular formula C17H18N2O3S B2405912 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097920-19-7](/img/structure/B2405912.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several interesting functional groups. The thiophen-3-yl group is a five-membered aromatic ring containing four carbon atoms and a sulfur atom. The pyrrolidin-3-yl group is a five-membered ring containing four carbon atoms and a nitrogen atom. The 2H-1,3-benzodioxole-5-carboxamide group contains a benzene ring fused with a 1,3-dioxole ring and has a carboxamide group attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the thiophen-3-yl group, and the formation of the 2H-1,3-benzodioxole-5-carboxamide group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The aromatic rings would contribute to the compound’s stability and could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its hydrophobicity, while the carboxamide group could allow for hydrogen bonding .Scientific Research Applications
Synthesis and Derivatives
Synthesis of Heterocyclic Compounds : Research focuses on synthesizing new heterocyclic compounds, including thiophenes and pyrrolidines, which are structurally related to N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2H-1,3-benzodioxole-5-carboxamide. These compounds have been explored for their potential antitumor, antibacterial, and antioxidant activities. For example, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives has been reported, highlighting their antitumor and antibacterial potential (Hafez, Alsalamah, & El-Gazzar, 2017).
Antioxidant Activity : Novel pyrrolidine derivatives have been synthesized and evaluated for their antioxidant activities. Some compounds have demonstrated potent antioxidant activity, indicating their potential for further pharmacological development (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Biological Evaluation and Applications
Antimicrobial and Antitumor Activities : Heterocyclic compounds containing thiophene and pyrrolidine units have shown significant antimicrobial and antitumor activities. These findings suggest a potential route for developing new therapeutic agents targeting various bacterial infections and cancers (Patel & Patel, 2015).
Drug Development : The structural motifs found in this compound and related compounds are of interest in drug development, especially for designing drugs with improved pharmacokinetic properties. Computational and in vitro studies on similar compounds help in predicting drug-likeness, ADME properties, and biological activities, thereby assisting in the early stages of drug discovery (Pandya, Dave, Patel, & Desai, 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cellular structure.
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound may influence pathways related to cell cycle regulation and tubulin polymerization .
Result of Action
The compound has been found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit polymerization of tubulin . These results suggest that the compound could potentially have antitumor activity .
Future Directions
properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(13-1-2-15-16(7-13)22-11-21-15)18-14-3-5-19(9-14)8-12-4-6-23-10-12/h1-2,4,6-7,10,14H,3,5,8-9,11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLGAAXHLCWLFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2405829.png)

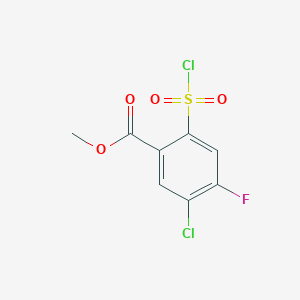
![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate](/img/structure/B2405837.png)
![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2405838.png)
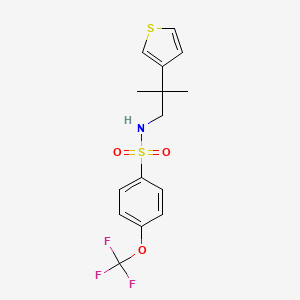
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)
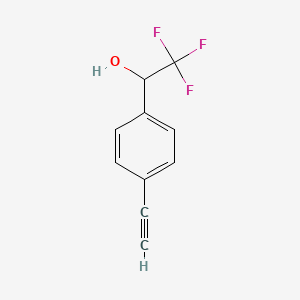
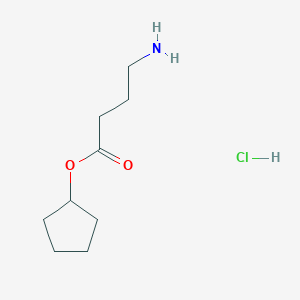
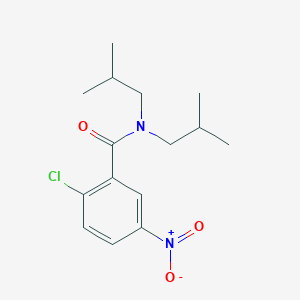
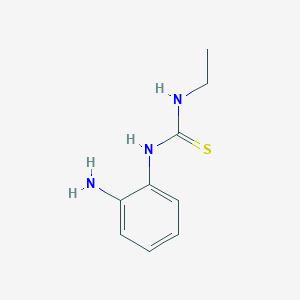

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)